N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide
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Overview
Description
N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide typically involves multiple steps The starting materials often include pyrrolo[2,3-d]pyrimidine derivatives, which are functionalized with a trifluoromethyl group and a prop-2-en-1-yl group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with biological targets in novel ways.
Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial chemistry, the compound may be used in the development of new materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and the benzenesulfonamide moiety could play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, trifluoromethyl-substituted compounds, and benzenesulfonamide-containing molecules. Examples include:
- Pyrrolo[2,3-d]pyrimidine derivatives with different substituents.
- Trifluoromethyl-substituted aromatic compounds.
- Benzenesulfonamide derivatives with varying functional groups.
Uniqueness
N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzenesulfonamide moiety can contribute to its binding interactions with biological targets. This combination of features makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H13F3N4O5S |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[2,4,6-trioxo-1-prop-2-enyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13F3N4O5S/c1-2-8-23-11-10(12(24)21-14(23)26)15(13(25)20-11,16(17,18)19)22-29(27,28)9-6-4-3-5-7-9/h2-7,22H,1,8H2,(H,20,25)(H,21,24,26) |
InChI Key |
UDMUIKXBVOJXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C(=O)NC1=O)C(C(=O)N2)(C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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